

The Multifaceted Role of (3α,5β,6β,7α)-BAR501: A Selective GPBAR1 Agonist

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Compound of InterestCompound Name: $(3\alpha,5\beta,6\beta,7\alpha)$ -BAR501Cat. No.:B15603030
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(3α,5β,6β,7α)-BAR501 is a potent and selective synthetic agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] This compound has garnered significant interest within the scientific community for its diverse physiological effects and therapeutic potential in a range of metabolic and inflammatory diseases. Unlike natural bile acids, BAR501 is specifically designed to activate GPBAR1 without stimulating the farnesoid X receptor (FXR), another key bile acid receptor, thus offering a more targeted pharmacological intervention.[4]

Core Function and Mechanism of Action

The primary function of BAR501 is to bind to and activate GPBAR1, a cell surface receptor expressed in various tissues, including the liver, intestine, macrophages, and sinusoidal endothelial cells.[5][6] Upon activation, GPBAR1 initiates a cascade of intracellular signaling events, primarily through the Gas subunit of its associated G protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][6]

This elevation in cAMP triggers the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[4] These downstream effectors then modulate the activity of various transcription factors and signaling proteins, including the cAMP response element-binding protein (CREB), extracellular signal-regulated kinase 1/2 (ERK1/2), and protein kinase B (Akt).[4][7] Through these pathways, BAR501 influences a wide array of cellular processes, from energy metabolism and inflammation to vasodilation and cell survival.



Key Physiological and Therapeutic Effects

BAR501 has demonstrated a broad spectrum of activities in preclinical studies, highlighting its potential for treating complex multifactorial diseases.

Metabolic Regulation

In the context of metabolism, BAR501 has been shown to improve energy homeostasis. Its activation of GPBAR1 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances insulin secretion and promotes satiety.[1][4] Studies in animal models have shown that BAR501 can increase energy expenditure and induce the "browning" of white adipose tissue, a process that dissipates energy as heat.[8]

Anti-inflammatory Properties

A significant aspect of BAR501's function is its potent anti-inflammatory activity. By activating GPBAR1 on macrophages, it promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This has been observed to reduce inflammation in models of colitis and autoimmune hepatitis.[9] In liver diseases such as primary sclerosing cholangitis (PSC), BAR501 has been shown to reverse the pro-inflammatory phenotype of cholangiocytes. [5][10]

Vascular Effects and Portal Hypertension

In the liver, BAR501 exerts significant vascular effects. It has been shown to reduce portal pressure in models of cirrhosis and portal hypertension.[1] This vasodilatory effect is mediated by the activation of endothelial nitric oxide synthase (eNOS) and the increased production of hydrogen sulfide (H2S) via the enzyme cystathionine-γ-lyase (CSE) in liver sinusoidal endothelial cells.[6][7]

Quantitative Data Summary

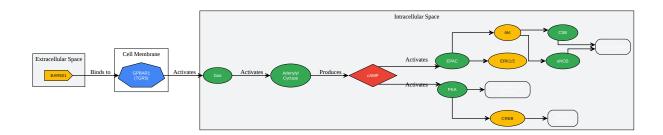


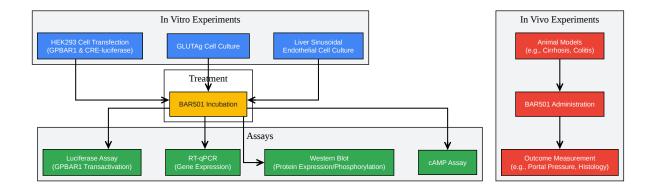
Parameter	Value	Cell/Animal Model	Reference
GPBAR1 Activation (EC50)	1 μΜ	HEK293 cells	[1][2]
GLP-1 mRNA Expression	2.5-fold increase	GLUTAg cells (10 μM BAR501)	[1][4]
Portal Pressure Reduction	Significant reduction	Rats (15 mg/kg)	[1]
AST Plasma Levels	Reduction	CCl4-treated mice (15 mg/kg)	[1]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.







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